

Z-LEHD-fmk: A Technical Guide for Researchers

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An In-depth Examination of the Irreversible Caspase-9 Inhibitor in Apoptosis Research

This guide provides a comprehensive technical overview of **Z-LEHD-fmk**, a potent and selective inhibitor of caspase-9. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's core properties, mechanism of action, and its application in studying the intrinsic pathway of apoptosis.

Core Properties and Specifications

Z-LEHD-fmk, also known as Z-Leu-Glu(OMe)-His-Asp(OMe)-fmk, is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9.[1][2][3][4] Its benzyloxycarbonyl (Z) group at the N-terminus enhances cellular permeability, allowing for effective use in cell-based assays.



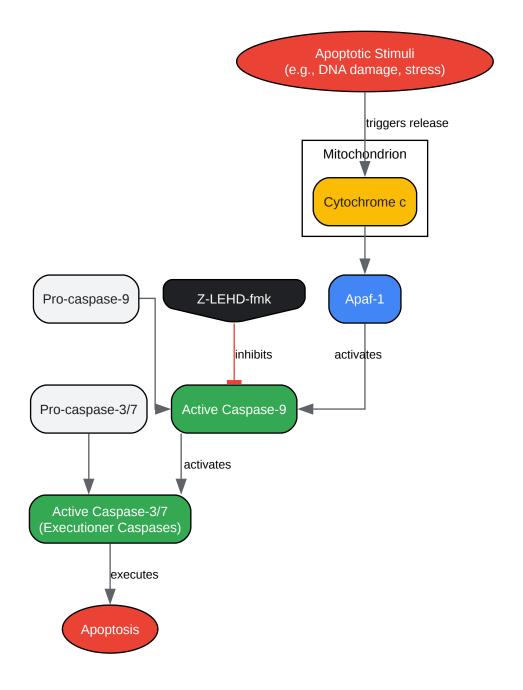
Property	Value	Source
Molecular Weight	690.72 g/mol	[2][3][5][6]
Molecular Formula	C32H43FN6O10	[2][3][5][6]
CAS Number	210345-04-3	[2][3]
Mechanism of Action	Irreversible, competitive inhibitor of caspase-9	[2][4][7]
Formulation	Typically supplied as a lyophilized powder or in DMSO	[8][9]
Storage	Store lyophilized powder at -20°C. Reconstituted solutions in DMSO can be stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	[1][2]

Mechanism of Action and Signaling Pathway

Z-LEHD-fmk targets caspase-9, an initiator caspase pivotal to the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in turn activates pro-caspase-9 to its active form. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.

By irreversibly binding to the active site of caspase-9, **Z-LEHD-fmk** effectively blocks this cascade, thereby inhibiting apoptosis. This makes it an invaluable tool for studying the roles of caspase-9 in various cellular processes and disease models.





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Intrinsic apoptosis pathway showing inhibition by **Z-LEHD-fmk**.

Experimental Protocols and Applications

Z-LEHD-fmk is widely used in both in vitro and in vivo studies to investigate apoptosis. Common applications include protecting cells from apoptosis, elucidating signaling pathways, and assessing the therapeutic potential of caspase-9 inhibition.



In Vitro Apoptosis Inhibition Assay

This protocol provides a general framework for using **Z-LEHD-fmk** to inhibit apoptosis in cell culture.

Objective: To determine the effectiveness of **Z-LEHD-fmk** in preventing apoptosis induced by a known stimulus (e.g., TRAIL, staurosporine, etoposide).

Materials:

- Cell line of interest (e.g., Jurkat, HCT116)
- Cell culture medium and supplements
- Apoptosis-inducing agent
- **Z-LEHD-fmk** (reconstituted in DMSO, e.g., 10 mM stock)
- Z-FA-fmk (negative control)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/PI)
- Flow cytometer

Methodology:

- Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Inhibitor Pre-treatment:
 - Prepare working solutions of **Z-LEHD-fmk** and the negative control (Z-FA-fmk) in cell culture medium. A typical final concentration for **Z-LEHD-fmk** is 10-50 μM, but this should be optimized for the specific cell line and experimental conditions.[2][7]
 - Aspirate the old medium and add the medium containing the inhibitor or control.

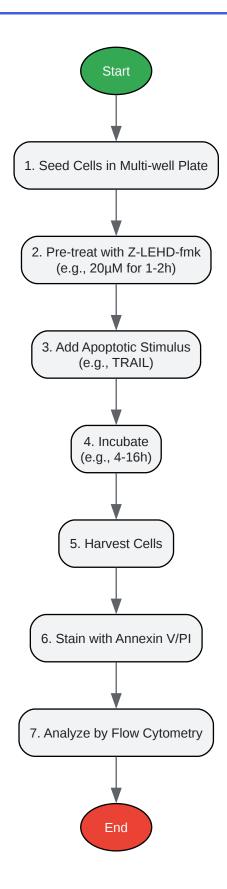
Foundational & Exploratory





- Incubate for 30 minutes to 2 hours to allow for cell permeability.[2][4]
- Apoptosis Induction:
 - Add the apoptosis-inducing agent to the wells at a predetermined concentration.
 - Include control wells: untreated cells, cells with inhibitor only, and cells with the inducing agent only.
- Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 3-24 hours).
- Apoptosis Measurement:
 - Harvest the cells (including any floating cells).
 - Wash the cells with cold PBS.
 - Stain the cells using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
 - Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.





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Workflow for an in vitro apoptosis inhibition experiment.



In Vivo Studies

Z-LEHD-fmk has also demonstrated efficacy in animal models. For example, in a rat model of spinal cord injury, intravenous administration of **Z-LEHD-fmk** provided neuroprotection and improved functional recovery.[2][5] In such studies, the inhibitor is typically administered systemically (e.g., intravenously) at doses that need to be empirically determined for the specific animal model and injury type.[5]

Select Applications and Findings

- Selective Protection of Normal Cells: Studies have shown that Z-LEHD-fmk can protect
 normal human hepatocytes from TRAIL-induced apoptosis, while still allowing for the death
 of cancer cells.[2][10] This suggests a potential therapeutic window for using caspase-9
 inhibitors to protect healthy tissues during cancer therapy.[10]
- Neuroprotection: In models of spinal cord trauma and reperfusion injury, Z-LEHD-fmk has been shown to attenuate apoptosis and offer neuroprotective effects. [2][5]
- Embryo Development: Research has indicated that treatment with **Z-LEHD-fmk** can increase the cleavage and blastocyst rate of in vitro-produced buffalo embryos, suggesting a role for caspase-9 in early embryonic development.[7]

In conclusion, **Z-LEHD-fmk** is a critical tool for researchers investigating the intrinsic apoptosis pathway. Its specificity for caspase-9 and its effectiveness in both cell culture and animal models make it an indispensable reagent for dissecting the complex mechanisms of programmed cell death.

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